

Structure-activity relationship (SAR) studies of "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" derivatives

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Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in numerous approved drugs and clinical candidates. Its versatility allows for a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various isoxazole derivatives, with a focus on analogs of isoxazole-3-carboxylic acid esters and amides. While direct SAR studies on "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" derivatives are limited in publicly available literature, this guide draws parallels from closely related structures to inform future drug design and development.

Comparative Analysis of Biological Activity

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring. The following tables summarize the quantitative data from SAR studies of different classes of isoxazole derivatives, highlighting key structural modifications that influence their potency.

Table 1: Isoxazole-based c-Jun N-terminal Kinase (JNK) Inhibitors[1]

Compound	R1 (Isoxazole C5- position)	R2 (Aryl Group)	JNK1 IC50 (nM)	JNK3 IC50 (nM)	p38 IC50 (nM)
A	H	4- Fluorophenyl	100	100	200
B	Methyl	4- Fluorophenyl	50	50	>1000
C	Ethyl	4- Fluorophenyl	30	30	>1000
D	H	2,4- Difluorophenyl	80	80	150
		I			

Caption: SAR of 4-Fluorophenyl isoxazoles as JNK inhibitors.[1]

Table 2: Isoxazole Carboxamides as Anticancer Agents Targeting VEGFR2[2]

Compound	Ar (Aryl Group at C5)	R (Amide Substituent)	% Growth Inhibition (HL-60 Leukemia)	HepG2 IC50 (μM)
3c	4-Chlorophenyl	3-Cyano-4-methylphenyl	92.21	>10
8	4-Chlorophenyl	(4-Fluorophenyl)urea	-	0.84
10a	4-Chlorophenyl	Hydrazone with 4-nitrobenzaldehyde	-	0.79
10c	4-Methoxyphenyl	Hydrazone with 4-nitrobenzaldehyde	-	0.69
Sorafenib	-	-	-	3.99

Caption: Anticancer activity of isoxazole-based carboxamides and related derivatives.[\[2\]](#)Table 3: Isoxazole-3-Carboxamides as TRPV1 Antagonists[\[3\]](#)

Compound	R (Amide Substituent)	hTRPV1 FLIPR IC50 (nM)	rTRPV1 FLIPR IC50 (nM)
32	(1S, 3R)-3-Hydroxycyclohexyl	11	13
40	(1S, 3R)-3-(Methylamino)cyclohexyl	8	9

Caption: SAR of isoxazole-3-carboxamide derivatives as TRPV1 antagonists.[\[3\]](#)

Structure-Activity Relationship Insights

From the presented data, several key SAR trends can be identified for isoxazole derivatives:

- Substitution at C5: The substituent at the C5 position of the isoxazole ring plays a crucial role in determining both potency and selectivity. For JNK inhibitors, small alkyl groups at C5, such as methyl or ethyl, significantly enhance potency and selectivity against p38 kinase.[1] In the case of anticancer agents, an aryl group at C5 is a common feature, with its substitution pattern influencing activity against different cancer cell lines.[2]
- Modifications of the Carboxamide/Carboxylate Group: The ester or amide functionality at the C3 position is a key interaction point. For TRPV1 antagonists, specific stereoisomers of cyclic amino alcohols attached to the carboxamide are essential for high potency.[3] For anticancer agents, converting the carbohydrazide at C3 into various ureates and hydrazones leads to potent VEGFR2 inhibitors.[2]
- Aryl Substituents: The nature of the aryl groups attached to the isoxazole core or its side chains significantly impacts activity. For JNK inhibitors, a 4-fluorophenyl group was found to be favorable.[1] In the anticancer series, various substituted phenyl groups on the carboxamide moiety were explored, with a 3-cyano-4-methylphenyl group showing high growth inhibition in leukemia cells.[2]

Experimental Protocols

1. JNK and p38 Kinase Inhibition Assay[1]

The inhibitory activity of the compounds against JNK1, JNK3, and p38 kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the respective kinase.

- Kinase Reaction: Kinases, substrate peptide, and ATP were incubated with the test compounds in a kinase buffer.
- Detection: After the reaction, a europium-labeled anti-phospho-specific antibody and allophycocyanin-streptavidin were added.

- Measurement: The TR-FRET signal was measured on a suitable plate reader. The IC50 values were calculated from the dose-response curves.

2. In Vitro Anticancer Activity Assay (MTT Assay)[4]

The cytotoxicity of the synthesized compounds against various cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: The cells were then treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
- Solubilization and Measurement: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was determined from the dose-response curves.

3. TRPV1 Antagonist Activity Assay (FLIPR)[3]

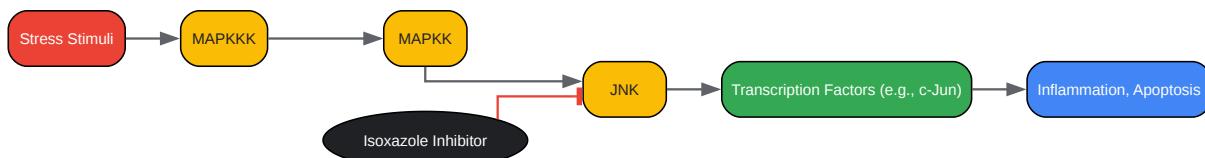
The potency of the compounds as TRPV1 antagonists was assessed using a Fluorometric Imaging Plate Reader (FLIPR) assay on cells stably expressing human or rat TRPV1.

- Cell Loading: Cells were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Incubation: The cells were then incubated with various concentrations of the test compounds.
- Agonist Challenge: After the incubation period, a known TRPV1 agonist (e.g., capsaicin) was added to stimulate calcium influx.

- Fluorescence Measurement: The change in intracellular calcium concentration was measured as a change in fluorescence intensity using the FLIPR instrument.
- IC50 Determination: The IC50 values were calculated as the concentration of the antagonist that produced a 50% inhibition of the agonist-induced response.

Visualizing Molecular Interactions and Workflows

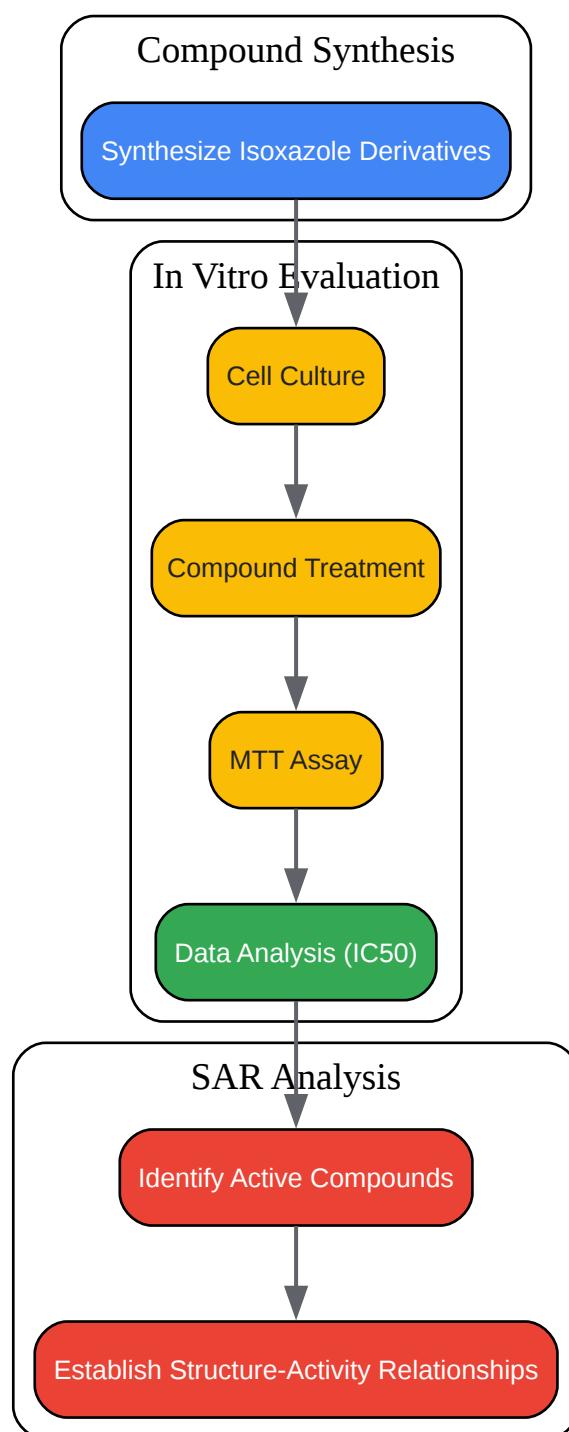
Signaling Pathway of JNK Inhibition



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Caption: JNK signaling pathway and the point of intervention by isoxazole inhibitors.

Experimental Workflow for Anticancer Drug Screening

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Caption: A typical workflow for the screening of novel anticancer compounds.

Logical Relationship in SAR Analysis



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Caption: Logical flow of a structure-activity relationship (SAR) study.

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